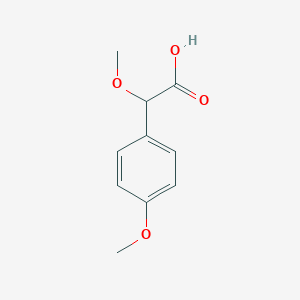

2-Methoxy-2-(4-methoxyphenyl)acetic acid

Vue d'ensemble

Description

“2-Methoxy-2-(4-methoxyphenyl)acetic acid” is an organic compound . It is also known as “2-Methoxyphenylacetic acid” and has a molecular weight of 166.17 . It is a white to almost white crystalline powder .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, p-methoxyphenylacetic acid, has been synthesized using methyl-phenoxide, oxoethanoic acid, vitriol oil, iodine, red phosphorus, and glacial acetic acid .Molecular Structure Analysis

The molecular formula of “this compound” is C9H10O3 . The InChI code is 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Chemical Reactions Analysis

Carboxylic acids like “this compound” can react with all bases, both organic and inorganic, in a reaction called “neutralization”, which produces water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Physical and Chemical Properties Analysis

“this compound” is a white to almost white crystalline powder . It has a melting point of 70-71°C . The compound is oil in physical form .Applications De Recherche Scientifique

Synthesis and Structural Analysis

2-Methoxy-2-(4-methoxyphenyl)acetic acid has been utilized in various synthetic processes. For instance, in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a study by Guzei, Gunderson, and Hill (2010) demonstrated the regioselective bromination of 4-methoxyphenylacetic acid, yielding a compound with specific electron-withdrawing and donating properties, crucial for further chemical transformations (Guzei, Gunderson, & Hill, 2010).

Derivatives and Chemical Interactions

Derivatives of this compound have been studied for various chemical properties. Arutjunyan et al. (2013) explored acylation reactions using a related compound, [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, demonstrating its reactivity and potential in synthesizing new amides and 1-acylpyrazole (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Analytical Applications

In the field of analytical chemistry, the derivatives of this compound have been used as chiral shift reagents. Gautier et al. (1997) utilized (S)-α-methoxyphenyl and (S)-α-methoxy-2-naphtyl acetic acids for the stereochemical analysis of alkylsulfoxides, highlighting their role in enhancing NMR spectroscopy's precision and range (Gautier, Noiret, Nugier-Chauvin, & Patin, 1997).

Pharmaceutical and Biomedical Research

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is noted for its strong fluorescence in a wide pH range, making it a valuable fluorophore for biomedical analysis. Hirano et al. (2004) highlighted its stability and applicability as a fluorescent labeling reagent in various biomedical applications (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 4-methoxyphenylacetic acid have been used as ligands to synthesize pharmacologically important dinuclear gallium (iii) and phenyltin (iv) carboxylate metal complexes .

Biochemical Pathways

A related compound, 2-methoxyacetic acid, is known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .

Result of Action

The cytotoxic potential of a similar compound, 2-methoxyphenylacetic acid, has been studied .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-Methoxy-2-(4-methoxyphenyl)acetic acid in animal models have not been extensively studied .

Propriétés

IUPAC Name |

2-methoxy-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGLWFDLHAFGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

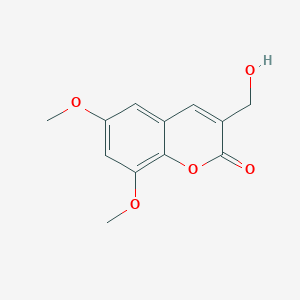

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)